1-(3-Aminophenyl)-3-methylimidazolidin-2-one
Overview
Description
“1-(3-Aminophenyl)-3-methylimidazolidin-2-one” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of a similar compound, “1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea”, has been reported. It was synthesized from the reaction of 1-naphthyl isothiocyanate and 1,3-phenylenediamine using a conventional method . Another compound, “(E)-1-(3-((2-hydroxy-3-methylbenzylidene)amino)phenyl)ethan-1-one”, was synthesized by a reported method with slight modification .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques and X-ray diffraction analysis . Single-crystal X-ray diffraction studies can reveal the crystal structure of the compound .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various techniques. For example, the Suzuki–Miyaura coupling reaction can be used to study the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For example, Density Functional Theory (DFT) calculations can be used to measure the associated energies of the orbitals and also correlate the bond angle and bond length of the synthesized compounds with the experimental values .Scientific Research Applications
Cancer Treatment Research : Research has shown that compounds with a similar structure to 1-(3-Aminophenyl)-3-methylimidazolidin-2-one can be effective in cancer treatment. For instance, the compound ABT-888, a poly(ADP-ribose) polymerase (PARP) inhibitor, exhibits potent anti-cancer properties and is in clinical trials (Penning et al., 2009).
Corrosion Inhibition : Studies have indicated that imidazoline derivatives, closely related to this compound, are effective as corrosion inhibitors in acid media. This application is particularly relevant in industrial settings (Cruz et al., 2004).
Calcium Antagonists : Compounds with a structure similar to this compound have been studied for their potential as calcium antagonists, which can be important in cardiovascular drug development (Kato et al., 1999).
Antihypertensive Agents : Benzimidazole derivatives, structurally related to this compound, have been synthesized and evaluated as potential antihypertensive agents (Kumar et al., 2006).
Antibacterial Agents : Research has also explored the synthesis of aryl derivatives of imidazoline and imidazo[2,1-c][1,2,4]triazole containing the methylthio group, showing potential as antibacterial agents (Sztanke et al., 2006).
Diabetes Research : In the field of diabetes research, derivatives of imidazole have been synthesized and evaluated for their potential antidiabetic effects, indicating the broad applicability of compounds similar to this compound (Jangam & Wankhede, 2019).
Safety and Hazards
Future Directions
The future directions for “1-(3-Aminophenyl)-3-methylimidazolidin-2-one” could involve further studies on its potential applications. For example, more than 30 antibody-drug conjugates (ADCs) targeting 20 biomarkers are being tested in clinical trials, including monotherapy or combination with others for multiple lines of therapy .
Mechanism of Action
Target of Action
Similar compounds have been known to target proto-oncogene tyrosine-protein kinase src . This protein plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit the activity of their target proteins, disrupting their normal function and leading to various downstream effects .
Biochemical Pathways
Similar compounds have been shown to affect pathways such as the ras/raf/erk and pi3k/akt pathways . These pathways are involved in regulating cell growth, survival, and differentiation .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how it is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
Similar compounds have demonstrated potent cytotoxic activity in multiple tumor cell lines and significant efficacy in ovarian cancer xenograft models .
Action Environment
The action, efficacy, and stability of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells . .
Properties
IUPAC Name |
1-(3-aminophenyl)-3-methylimidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-12-5-6-13(10(12)14)9-4-2-3-8(11)7-9/h2-4,7H,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKKYVAWUMMSGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654293 | |
Record name | 1-(3-Aminophenyl)-3-methylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
517918-82-0 | |
Record name | 1-(3-Aminophenyl)-3-methylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-aminophenyl)-3-methylimidazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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